molecular formula C14H18F3N3O2S2 B2820267 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide CAS No. 2034347-70-9

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide

Cat. No.: B2820267
CAS No.: 2034347-70-9
M. Wt: 381.43
InChI Key: ZNOFHTBPAPOIFU-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide (CAS 2034347-70-9) is a specialized chemical compound with a molecular formula of C14H18F3N3O2S2 and a molecular weight of 381.4 . This synthetic sulfonamide derivative incorporates several pharmaceutically relevant motifs, including a 3,5-dimethylpyrazole ring and a thiophene heterocycle, linked via an ethylsulfonamide chain bearing a metabolically stable trifluoropropyl group . The presence of these distinct structural features makes it a valuable intermediate for medicinal chemistry and drug discovery research, particularly in the synthesis and optimization of compounds targeting various enzyme families. Its structural analogs have been referenced in studies concerning materials science and crystal engineering, indicating potential applications in the development of advanced organic materials . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-3,3,3-trifluoropropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O2S2/c1-10-7-11(2)20(19-10)13(12-3-5-23-9-12)8-18-24(21,22)6-4-14(15,16)17/h3,5,7,9,13,18H,4,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOFHTBPAPOIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNS(=O)(=O)CCC(F)(F)F)C2=CSC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole and thiophene intermediates, followed by their coupling through a series of reactions:

    Synthesis of 3,5-dimethyl-1H-pyrazole: This can be achieved by the condensation of acetylacetone with hydrazine hydrate under acidic conditions.

    Synthesis of thiophene derivative: Thiophene-3-carboxaldehyde can be synthesized from thiophene via formylation reactions.

    Coupling Reaction: The pyrazole and thiophene intermediates are coupled using a suitable linker, such as a bromoethyl compound, under basic conditions.

    Introduction of Trifluoropropane Sulfonamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The trifluoropropane sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of novel materials with unique electronic or optical properties.

    Organic Synthesis: Employed as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the trifluoropropane sulfonamide group can enhance the compound’s binding affinity and selectivity through interactions such as hydrogen bonding and hydrophobic effects.

Comparison with Similar Compounds

Key Differences :

  • The target compound’s pyrazole-thiophene core distinguishes it from imidazo-pyrrolo-pyrazine derivatives, which are larger and more rigid.
  • Unlike PT-ADA-PPR, which uses adamantane for hydrophobic interactions, the target compound’s 3,5-dimethylpyrazole may enhance hydrogen-bonding capacity.

Thiophene-Containing Sulfonamides

Compound Name Thiophene Position Additional Groups Biological Relevance
Target Compound Thiophen-3-yl Pyrazole, trifluoropropyl Potential kinase inhibition
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine () Thiophen-3-yl Naphthalene, methylamine Impurity in pharmaceuticals
3-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)thiophene () Thiophen-3-yl Azide, ethylene glycol Intermediate for imaging probes

Structural Insights :

  • Thiophen-3-yl derivatives are less common than thiophen-2-yl analogs (e.g., ’s impurities). The 3-position may reduce steric hindrance, improving binding to hydrophobic pockets.

Pyrazole-Based Sulfonamides

Pyrazole rings are prevalent in anti-inflammatory and anticancer agents. For example:

  • Celecoxib : A COX-2 inhibitor with a pyrazole-sulfonamide structure.

Research Findings and Data

Physicochemical Properties

Property Target Compound PT-ADA-PPR () Imidazo-pyrrolo-pyrazine Derivative ()
Molecular Weight ~450 g/mol ~600 g/mol ~550 g/mol
LogP (Predicted) 3.2 (moderate lipophilicity) 2.8 (hydrophilic due to PEG chains) 4.1 (highly lipophilic)
Solubility Low in water, soluble in DMSO High in aqueous buffers Low in polar solvents

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyrazole ring : Known for its role in various biological activities.
  • Thiophene ring : Contributes to the compound's electronic properties.
  • Trifluoropropane sulfonamide moiety : Enhances solubility and biological activity.

The molecular formula is C14H19F3N2O2SC_{14}H_{19}F_3N_2O_2S with a molecular weight of approximately 368.44 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The sulfonamide group may inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : The pyrazole and thiophene rings can interact with receptors, influencing signaling pathways associated with inflammation and cancer progression.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Anticancer Activity

Research has indicated that compounds similar to this compound can induce apoptosis in cancer cells. A study evaluating related pyrazole derivatives found IC50 values ranging from 5.00 to 29.85 µM against various cancer cell lines, indicating significant cytotoxicity (Table 1).

CompoundCell LineIC50 (µM)
5fC65.13
5aSH-SY5Y5.00
5fL929>30

Table 1: Cytotoxicity of related pyrazole derivatives against cancer cell lines

Antimicrobial Activity

The compound's potential antimicrobial activity has been explored through various assays. While specific data for this compound is limited, related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

Study on Pyrazole Derivatives

A study published in MDPI evaluated a series of pyrazole derivatives for their anticancer properties. The results showed that certain modifications to the pyrazole structure significantly enhanced cytotoxicity against glioma cells (EC50 values as low as 2.2 µM) while sparing healthy cells . This suggests that structural variations in compounds like this compound could lead to improved selectivity and efficacy.

Mechanistic Insights

Flow cytometry analysis revealed that similar compounds induce cell cycle arrest and apoptosis in cancer cells. For instance, a derivative was shown to inhibit the G0/G1 phase by 45.1%, indicating a strong impact on cell proliferation .

Q & A

Q. Optimization strategies :

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during sulfonamide formation .
  • Solvent selection : Polar aprotic solvents enhance reactant solubility and reaction efficiency .
  • Analytical validation : NMR and HPLC monitor intermediate purity at each step .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

TechniqueApplicationKey Parameters
¹H/¹³C NMR Confirms substituent positions and connectivity via characteristic shifts (e.g., pyrazole C-H at δ 6.0–7.5 ppm, thiophene protons at δ 7.0–7.5 ppm) .Solvent: CDCl₃ or DMSO-d₆; 400–600 MHz.
HPLC Assesses purity (>95%) using reverse-phase C18 columns and UV detection (λ = 254 nm) .Mobile phase: Acetonitrile/water gradient.
Mass Spectrometry (MS) Verifies molecular weight via ESI+ or MALDI-TOF (e.g., [M+H]⁺ for C₁₅H₁₇F₃N₃O₂S₂: calculated 404.08) .Ionization mode: Positive/negative ion.

Q. Advanced validation :

  • X-ray crystallography : Resolves 3D structure using SHELXL for refinement .

Advanced: How can density functional theory (DFT) predict this compound’s electronic properties, and which functionals are recommended?

Answer:
DFT calculations model:

  • Electrostatic potential : Identifying nucleophilic/electrophilic sites on pyrazole and thiophene rings.
  • Frontier molecular orbitals (HOMO/LUMO) : Predicts reactivity and charge-transfer interactions .

Q. Recommended functionals :

FunctionalComponentsUse CaseAccuracy
B3LYP Becke’s exchange + Lee-Yang-Parr correlationThermochemistry (atomization energies within ±2.4 kcal/mol error) .High for organic systems.
M06-2X Hybrid meta-GGANon-covalent interactions (e.g., ligand-protein binding) .Suitable for biological targets.

Q. Workflow :

Geometry optimization with B3LYP/6-31G(d).

Single-point energy calculation using larger basis sets (e.g., 6-311++G(d,p)).

Advanced: How to resolve contradictions in bioactivity data across different assays?

Q. Methodological approach :

Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based vs. radiometric) to rule out assay-specific artifacts .

Structure-activity relationship (SAR) : Compare analogs (see table below) to identify critical functional groups .

AnalogModificationBioactivity Trend
Trifluoromethyl removal Reduced lipophilicityDecreased enzyme binding affinity .
Thiophene → Furan substitution Altered π-π stackingLower anti-inflammatory activity .

Physicochemical profiling : Measure logP (HPLC) to assess membrane permeability discrepancies .

Advanced: Design an experiment to study the compound’s binding mechanism with a target enzyme.

Q. Protocol :

Molecular docking : Use AutoDock Vina with the enzyme’s crystal structure (PDB ID) to predict binding poses .

Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) at varying concentrations (1–100 μM) .

Mutagenesis : Engineer enzyme active-site residues (e.g., Ala-scan) to validate key interactions (e.g., hydrogen bonds with sulfonamide) .

Q. Data analysis :

  • Correlate docking scores (ΔG) with SPR-derived KD values.
  • Map mutagenesis results to electrostatic potential surfaces from DFT .

Advanced: How to optimize synthetic yield during sulfonamide group formation?

Q. Strategies :

  • Reagent choice : Use methanesulfonyl chloride in excess (1.2–1.5 equiv) with slow addition to prevent dimerization .
  • Catalyst optimization : Replace K₂CO₃ with DBU for milder conditions .
  • Inert atmosphere : Argon reduces oxidation of thiophene moieties .

Q. Troubleshooting :

  • Side reactions : Monitor by TLC (silica, ethyl acetate/hexane 3:7). Quench unreacted intermediates with aqueous NaHCO₃ .

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